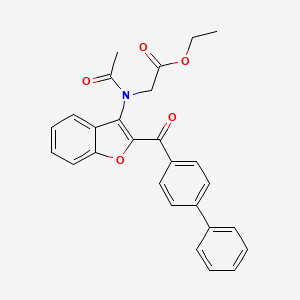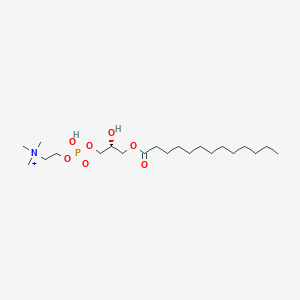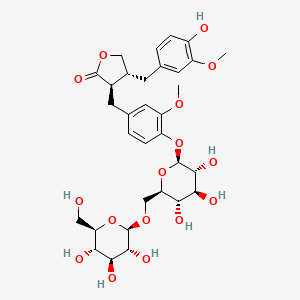
Ethyl (acetyl(2-((1,1'-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate is a complex organic compound that features a benzofuran core, a biphenyl moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate typically involves multi-step organic reactions One common approach is to start with the benzofuran core, which is then functionalized with the biphenyl group through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate: shares similarities with other benzofuran derivatives, biphenyl compounds, and esters.
Benzofuran derivatives: These compounds often exhibit similar chemical reactivity and can be used in similar applications.
Biphenyl compounds: The biphenyl moiety is common in many organic compounds and contributes to the overall properties of the molecule.
Esters: The ethyl ester group is a common functional group in organic chemistry, influencing the compound’s solubility and reactivity.
Uniqueness
The uniqueness of Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
882864-66-6 |
|---|---|
Molecular Formula |
C27H23NO5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-[acetyl-[2-(4-phenylbenzoyl)-1-benzofuran-3-yl]amino]acetate |
InChI |
InChI=1S/C27H23NO5/c1-3-32-24(30)17-28(18(2)29)25-22-11-7-8-12-23(22)33-27(25)26(31)21-15-13-20(14-16-21)19-9-5-4-6-10-19/h4-16H,3,17H2,1-2H3 |
InChI Key |
FRUSJYRFXDBYQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)
![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)







![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)

